molecular formula C17H12OSe B14569101 Phenyl(5-phenylselenophen-2-yl)methanone CAS No. 61486-13-3

Phenyl(5-phenylselenophen-2-yl)methanone

Cat. No.: B14569101
CAS No.: 61486-13-3
M. Wt: 311.2 g/mol
InChI Key: RYUMBTAPAHEEKQ-UHFFFAOYSA-N
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Description

Phenyl(5-phenylselenophen-2-yl)methanone is an organic compound that belongs to the class of selenophenes, which are heterocyclic compounds containing selenium. This compound is characterized by a phenyl group attached to the 5-position of a selenophene ring, with a methanone group at the 2-position. The presence of selenium in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(5-phenylselenophen-2-yl)methanone typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 5-bromo-2-hydroxybenzaldehyde in the presence of sodium carbonate and 4-dimethylaminopyridine (DMAP) at elevated temperatures . This reaction leads to the formation of the desired methanone derivative through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Phenyl(5-phenylselenophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl(5-phenylselenophen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(5-phenylselenophen-2-yl)methanone involves its interaction with various molecular targets. The selenium atom in the selenophene ring can form strong bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The compound’s ability to undergo redox reactions also contributes to its biological activity, as it can generate reactive oxygen species (ROS) that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

    Phenyl(5-phenylselenophen-2-yl)methanone: Contains a selenophene ring with phenyl and methanone groups.

    Phenyl(5-phenylthiophen-2-yl)methanone: Similar structure but with sulfur instead of selenium.

    Phenyl(5-phenylfuran-2-yl)methanone: Similar structure but with oxygen instead of selenium.

Uniqueness

This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research and industrial applications .

Properties

CAS No.

61486-13-3

Molecular Formula

C17H12OSe

Molecular Weight

311.2 g/mol

IUPAC Name

phenyl-(5-phenylselenophen-2-yl)methanone

InChI

InChI=1S/C17H12OSe/c18-17(14-9-5-2-6-10-14)16-12-11-15(19-16)13-7-3-1-4-8-13/h1-12H

InChI Key

RYUMBTAPAHEEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C([Se]2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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